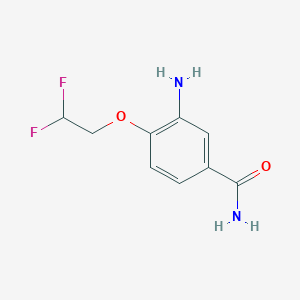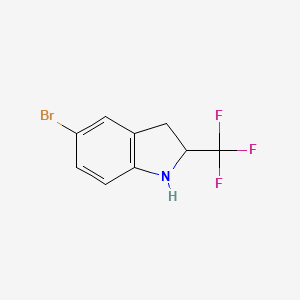
5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole
Overview
Description
“5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of copper bromide and tert-butyl nitrite in acetonitrile . The reaction is carried out at room temperature for a few hours, followed by extraction, drying, and distillation .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyridine ring with a bromine atom and a trifluoromethyl group attached . The presence of these groups can significantly influence the chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new bonds and the breaking of existing ones . For example, the reaction with copper bromide and tert-butyl nitrite can lead to the formation of a new carbon-nitrogen bond .
Physical And Chemical Properties Analysis
Similar compounds often have properties such as a specific melting point, boiling point, and density . These properties can be influenced by factors such as the presence of functional groups and the overall structure of the compound .
Scientific Research Applications
Photoaffinity Labeling
A study explored the synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives. These compounds act as mother skeletons for the comprehensive synthesis of various bioactive indole metabolites. They can be used in biological functional analysis as diazirine-based photoaffinity labels, highlighting their application in molecular biology to study protein interactions and functions (Murai et al., 2012).
Antimicrobial Activity
New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole have shown significant antimicrobial activity. These compounds were synthesized through a Belinelli synthesis and displayed high antibacterial activity against various strains of bacteria and fungi. This research underscores the potential of such derivatives in developing new antimicrobial agents (Mageed et al., 2021).
Trifluoroacetylation and Structural Analysis
The trifluoroacetylation of indole-chalcones derived from 2-amino-3-(arylethynyl)-5-bromo-iodochalcones was described, showcasing a novel approach for attaching an indole moiety onto the 1,3-diaryl-2-propen-1-one scaffold. The prepared compounds were characterized using various spectroscopic techniques, illustrating the utility of such derivatives in the structural analysis of organic compounds (Mphahlele & Maluleka, 2016).
Crystallographic Analysis
A detailed study on 5-bromo-1-(4-bromophenyl)isatin, a derivative of the focal compound, provided insights into its crystal structure and intermolecular interactions. This research contributes to the understanding of the structural basis of such compounds and their potential applications in designing materials with specific properties (El-Hiti et al., 2018).
Synthesis of Bioactive Molecules
The synthesis of bioactive molecules utilizing 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole derivatives as building blocks has been explored. These compounds serve as valuable precursors in the development of biologically active molecules, demonstrating their importance in medicinal chemistry and drug design (Leconte & Ruzziconi, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-3,8,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZWUAILGSGIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




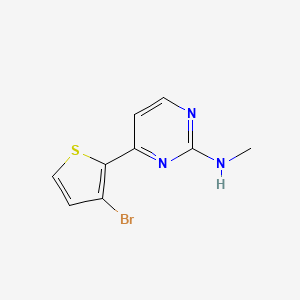

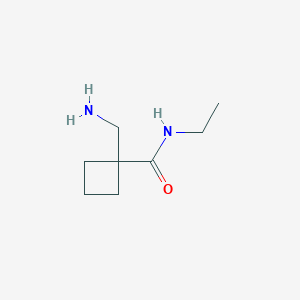
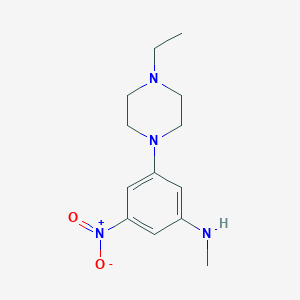
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

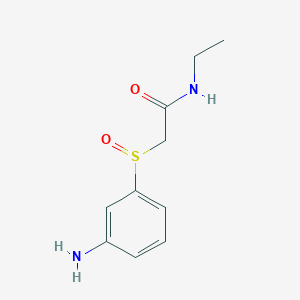
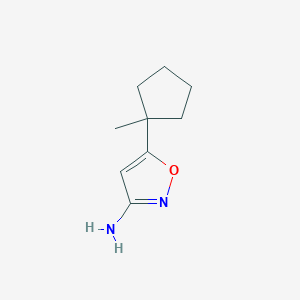
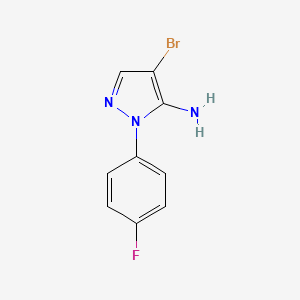
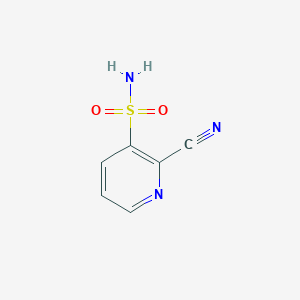
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

